

An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzaldehyde

Cat. No.: B14818060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on **3-Amino-5-hydroxybenzaldehyde**. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information presented herein is based on computed data and analogies to structurally related compounds.

Introduction

3-Amino-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_7H_7NO_2$. Its structure, featuring an amino group, a hydroxyl group, and a formyl group on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The arrangement of these functional groups offers multiple sites for chemical modification, suggesting its potential as a scaffold for the synthesis of novel therapeutic agents and other functional molecules. This guide summarizes the known molecular and physical properties, proposes a synthetic route, and discusses potential applications in drug discovery based on the activities of related compounds.

Molecular Structure and Properties

The molecular structure of **3-Amino-5-hydroxybenzaldehyde** consists of a benzene ring substituted with an amino group at position 3, a hydroxyl group at position 5, and a formyl (aldehyde) group at position 1.

Table 1: Computed Physicochemical Properties of **3-Amino-5-hydroxybenzaldehyde**

Property	Value
Molecular Formula	C ₇ H ₇ NO ₂
Molecular Weight	137.14 g/mol
CAS Number	1243446-53-8
IUPAC Name	3-amino-5-hydroxybenzaldehyde
SMILES	C1=C(C=C(C=C1N)O)C=O
XLogP3	0.3
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	137.047678466 Da
Topological Polar Surface Area	63.3 Å ²

Note: The data in this table is computationally derived and sourced from PubChem.

For the sake of comparison, experimental data for the related, commercially available compound 3-hydroxybenzaldehyde is provided below.

Table 2: Experimental Properties of 3-hydroxybenzaldehyde

Property	Value	Reference
CAS Number	100-83-4	--INVALID-LINK--
Melting Point	100-103 °C	--INVALID-LINK--
Boiling Point	191 °C at 50 mmHg	--INVALID-LINK--

Spectroscopic Data

As of the latest literature review, no experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Amino-5-hydroxybenzaldehyde** has been publicly reported. Researchers are advised to perform their own analytical characterization upon synthesis.

For reference, the characteristic spectral data for 3-hydroxybenzaldehyde are available and can be used as a general guide for identifying the core benzaldehyde structure.

- ^1H NMR (DMSO-d₆): Peaks are expected for the aldehydic proton (around 9.9 ppm), the hydroxyl proton, and the aromatic protons.
- ^{13}C NMR: The carbonyl carbon of the aldehyde typically appears around 190-200 ppm.
- IR Spectroscopy: Characteristic peaks include a broad O-H stretch (around 3200-3600 cm^{-1}), a C=O stretch of the aldehyde (around 1680-1700 cm^{-1}), and C=C stretching of the aromatic ring (around 1400-1600 cm^{-1}).

Proposed Experimental Protocol: Synthesis of **3-Amino-5-hydroxybenzaldehyde**

A plausible synthetic route to **3-Amino-5-hydroxybenzaldehyde**, based on established chemical transformations, would involve the reduction of a corresponding nitro-substituted precursor. A detailed, hypothetical protocol is outlined below.

Objective: To synthesize **3-Amino-5-hydroxybenzaldehyde** from a suitable starting material.

Proposed Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-Amino-5-hydroxybenzaldehyde**.

Materials:

- 3-Hydroxy-5-nitrobenzaldehyde (starting material)

- Palladium on carbon (Pd/C, 10% w/w)
- Ethanol (reagent grade)
- Deionized water
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)
- Ethyl acetate (for chromatography)
- Hexanes (for chromatography)
- Silica gel (for chromatography)

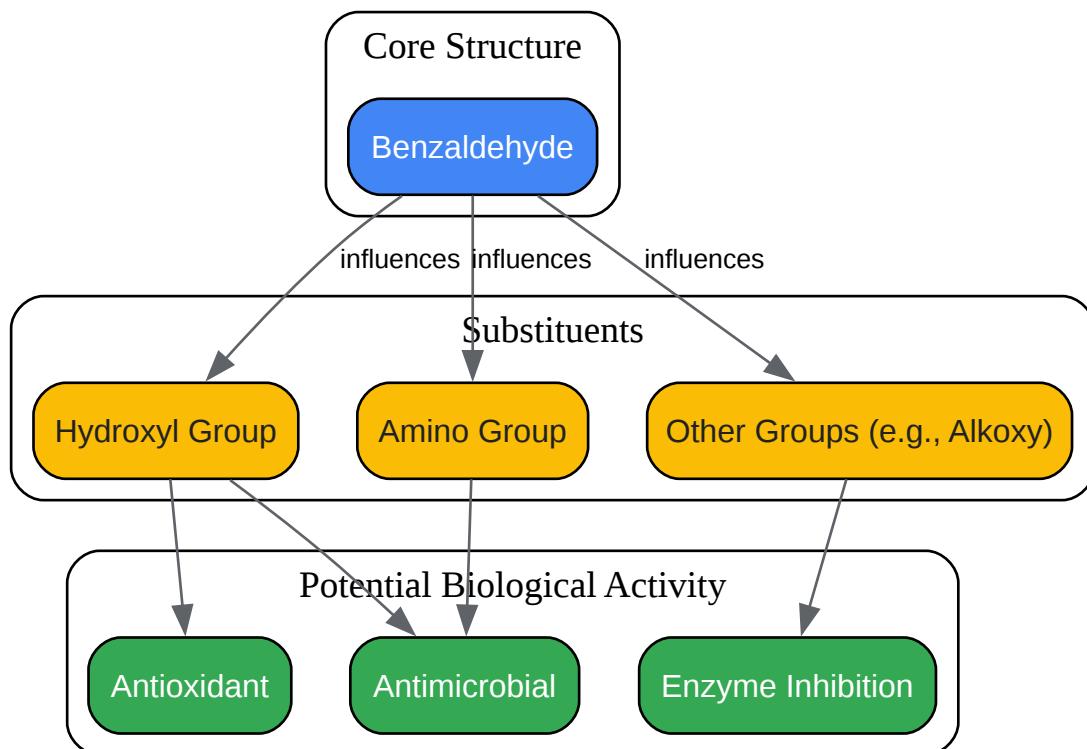
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Hydrogenation apparatus (e.g., balloon filled with H₂)
- Buchner funnel and filter paper
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

Procedure:

- Preparation: In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzaldehyde (1.0 equivalent) in a mixture of ethanol and water.
- Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

- Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.
- Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure **3-Amino-5-hydroxybenzaldehyde**.
- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.


Potential Biological Significance and Applications in Drug Development

While no specific biological activities have been reported for **3-Amino-5-hydroxybenzaldehyde**, the structural motifs present in the molecule are found in numerous biologically active compounds. Substituted hydroxybenzaldehydes are known to exhibit a range of pharmacological effects.

- Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring suggests that **3-Amino-5-hydroxybenzaldehyde** could possess similar capabilities.
- Antimicrobial Activity: Various hydroxybenzaldehyde derivatives have demonstrated antibacterial and antifungal properties. The specific substitution pattern of the amino and hydroxyl groups could modulate this activity.
- Enzyme Inhibition: The aldehyde functionality can react with nucleophilic residues in enzyme active sites, leading to inhibition. This makes such compounds interesting candidates for

screening against various enzymatic targets.

- **Scaffold for Drug Synthesis:** Perhaps the most significant potential lies in its use as a versatile scaffold. The amino, hydroxyl, and aldehyde groups can be independently modified to create a library of derivatives for high-throughput screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: General structure-activity relationship for substituted benzaldehydes.

Conclusion

3-Amino-5-hydroxybenzaldehyde represents a molecule of interest for synthetic and medicinal chemists. While there is a notable absence of specific experimental data in the current literature, its structural features and the known activities of related compounds suggest its potential as a valuable chemical intermediate. The proposed synthetic protocol provides a viable route for its preparation, which would enable further

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14818060#molecular-structure-of-3-amino-5-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com